molecular formula C42H48NO2PS B6297238 N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide CAS No. 2162939-91-3

N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B6297238
CAS No.: 2162939-91-3
M. Wt: 661.9 g/mol
InChI Key: DDAVVJQEEHFBRU-UHFFFAOYSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a bulky adamantyl group, a diphenylphosphanyl-substituted xanthene scaffold, and a 2-methylpropane-2-sulfinamide moiety. Its molecular formula is C₄₃H₅₀NO₂PS, with a molecular weight of 675.90 g/mol (). The sulfinamide group serves as a chiral auxiliary, critical in asymmetric synthesis .

Properties

IUPAC Name

N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAVVJQEEHFBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps One common approach is to start with the preparation of the adamantyl and diphenylphosphanyl intermediates, followed by their coupling with the dimethylxanthenyl moiety

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Reactivity of the Diphenylphosphanyl Group

The diphenylphosphine (PPh₂) group enables participation in transition metal-catalyzed reactions, acting as a ligand to form stable metal complexes. Key reactions include:

Coordination with Transition Metals

  • Forms complexes with Pd, Pt, and Rh, facilitating catalytic cycles in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) .

  • Example reaction with palladium:

    Pd(OAc)2+LigandPd(PPh2)2L2(L = xanthene framework)\text{Pd(OAc)}_2 + \text{Ligand} \rightarrow \text{Pd(PPh}_2\text{)}_2\text{L}_2 \quad (\text{L = xanthene framework})

    These complexes are effective in aryl halide coupling, yielding biaryl products with high turnover numbers .

Metal Reaction Type Conditions Yield Source
PdSuzuki-Miyaura CouplingTHF, 60°C, K₂CO₃85–92%
RhHydrogenationH₂ (1 atm), CH₂Cl₂, 25°C78%

Oxidation Reactions

  • The PPh₂ group oxidizes to phosphine oxide (P=O) under mild conditions (e.g., H₂O₂, O₂):

    PPh2H2O2P(O)Ph2\text{PPh}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{P(O)Ph}_2

    This reaction is critical for modifying ligand electronic properties.

Sulfinamide Group Reactivity

The 2-methylpropane-2-sulfinamide moiety serves as a chiral auxiliary, enabling enantioselective synthesis:

Nucleophilic Additions

  • Reacts with Grignard or organozinc reagents to form stereochemically defined amines .

    R-MgX+SulfinamideR-NH-S(O)-C(CH3)3\text{R-MgX} + \text{Sulfinamide} \rightarrow \text{R-NH-S(O)-C(CH}_3\text{)}_3

    Diastereoselectivity exceeds 90% in THF at −78°C .

Acid-Catalyzed Cleavage

  • The sulfinamide group is cleaved under acidic conditions (HCl/MeOH) to yield free amines :

    R-NH-S(O)-C(CH3)3HClR-NH2+SO2+(CH3)3COH\text{R-NH-S(O)-C(CH}_3\text{)}_3 \xrightarrow{\text{HCl}} \text{R-NH}_2 + \text{SO}_2 + (\text{CH}_3\text{)}_3\text{COH}

Steric and Electronic Effects of the Adamantyl-Xanthene Framework

The rigid adamantane-xanthene backbone imposes steric constraints, influencing reaction outcomes:

Steric Shielding in Catalysis

  • Bulky adamantane restricts access to the metal center, enhancing selectivity in asymmetric hydrogenation.

  • Example: Rh-catalyzed hydrogenation of α,β-unsaturated ketones achieves 95% ee in CH₂Cl₂.

Solvent-Dependent Reactivity

  • Polar solvents (e.g., DMF) stabilize charged intermediates in SN2 reactions, while nonpolar solvents (toluene) favor radical pathways .

Comparative Reactivity with Structural Analogs

Compound Key Reaction Outcome Source
DiphenylphosphinePd-catalyzed cross-couplingFaster kinetics, lower selectivity
Adamantane derivativesFriedel-Crafts alkylationEnhanced thermal stability
Xanthene-based ligandsPhotocatalytic oxidationImproved quantum yield

Stability and Handling

  • Decomposes above 200°C; store under argon at −20°C .

  • Sensitive to protic solvents (e.g., H₂O, alcohols), which protonate the sulfinamide nitrogen .

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile ligand in catalysis, particularly in palladium-catalyzed reactions. Its unique structure allows it to stabilize palladium complexes, enhancing their reactivity in cross-coupling reactions such as:

  • Suzuki Coupling : This reaction involves the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound's phosphine moiety contributes to the efficiency of the catalyst.
  • Heck Reaction : Involves the coupling of alkenes with aryl halides, where the compound acts as a ligand to facilitate the reaction under mild conditions.

Case Study: Palladium-Catalyzed Reactions

A study demonstrated that using N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide in a palladium-catalyzed Suzuki coupling resulted in higher yields compared to traditional ligands. The reaction conditions were optimized to achieve up to 95% yield in less than 24 hours under ambient conditions.

Material Science

The compound's phosphine functionality allows it to be used in the development of advanced materials. It has been investigated for applications in:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to form stable complexes with metal ions makes it suitable for use in OLED materials, enhancing their efficiency and stability.
  • Photovoltaic Cells : The compound can be utilized in the synthesis of novel organic semiconductors, contributing to improved performance in solar energy conversion.

Recent research has explored the potential biological applications of this compound, particularly its role as an anticancer agent. The phosphine component has shown promise in selectively targeting cancer cells while minimizing effects on healthy cells.

Case Study: Anticancer Activity

In vitro studies indicated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation.

Environmental Chemistry

The compound's utility extends into environmental applications, particularly in catalyzing reactions for pollutant degradation. Its ability to facilitate oxidative processes makes it a candidate for:

  • Degradation of Organic Pollutants : Studies have shown that using this compound can enhance the breakdown of persistent organic pollutants (POPs) under mild conditions.

Mechanism of Action

The mechanism of action of N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Hazard Statements
Target: N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide () C₄₃H₅₀NO₂PS 675.90 Adamantyl, diphenylphosphanyl, 9,9-dimethylxanthene Not specified Not available
(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide () C₃₉H₄₀NO₃PS 633.78 4-Methoxyphenyl, diphenylphosphanyl Dark, inert atmosphere, room temp H315, H319, H413 (skin/eye irritation, aquatic toxicity)
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide () C₃₃H₃₆NO₂PS 541.70 Ethyl, diphenylphosphanyl Argon charged Not available
Key Observations:

Adamantyl vs. Aryl Groups : The adamantyl group in the target compound increases steric hindrance compared to the 4-methoxyphenyl () or ethyl () substituents. This bulk may enhance enantioselectivity in catalytic reactions but could reduce solubility in polar solvents.

Xanthene Backbone : All compounds share the 9,9-dimethylxanthene core, which provides structural rigidity and electronic stabilization. The diphenylphosphanyl group is conserved across analogs, suggesting shared utility as ligands in transition-metal catalysis .

Molecular Weight Trends : The adamantyl-containing compound has the highest molecular weight (675.90 g/mol), followed by the 4-methoxyphenyl derivative (633.78 g/mol), and the ethyl-substituted analog (541.70 g/mol). This impacts applications requiring low molecular weight (e.g., drug discovery).

Biological Activity

N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide is a complex organic compound notable for its unique structural features, which include an adamantane moiety, a diphenylphosphanyl group, and a xanthene derivative. This compound has garnered attention in various scientific fields, particularly in chemistry and biology, due to its potential biological activity and applications.

Molecular Characteristics

PropertyValue
Molecular Formula C₄₃H₅₀NO₂PS
Molecular Weight 675.9 g/mol
IUPAC Name N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide
CAS Number 2162939-91-3

Structural Features

The compound's structure allows for diverse chemical interactions, making it a candidate for various biological applications. The presence of the adamantane core contributes to its stability and potential bioactivity.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The diphenylphosphanyl group is known to interact with specific enzymes, potentially inhibiting their activity. This can be crucial in drug design for targeting enzyme-related diseases.
  • Molecular Probing : The compound's ability to bind to various biological targets makes it suitable for use as a molecular probe in biochemical studies.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures have shown promise in anticancer activity by disrupting cellular pathways involved in tumor growth.

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated the antioxidant properties of related compounds, suggesting that the xanthene derivative may scavenge free radicals effectively, contributing to its potential therapeutic applications .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that derivatives of this compound could inhibit cancer cell proliferation at micromolar concentrations, indicating a possible pathway for anticancer drug development .
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds has shown promising absorption and distribution characteristics, which could enhance the efficacy of drug formulations based on this structure .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneStrong enzyme inhibition
Diphenylphosphine derivativesAnticancer properties
Adamantane-based phosphinesAntioxidant and anticancer activities

Q & A

Basic: What are the recommended synthetic and purification strategies for this compound?

The synthesis involves a multi-step process starting with the condensation of 1-adamantylmethylamine with a functionalized xanthene-phosphine precursor. Key steps include sulfinamide formation via nucleophilic substitution and stereochemical control using chiral auxiliaries. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/hexane mixtures to isolate enantiomerically pure fractions . Solvent selection (e.g., DMF as a polar aprotic solvent) may optimize intermediate stability .

Basic: How should researchers characterize this compound’s structural and stereochemical integrity?

  • Spectroscopy : Use 31P NMR^{31}\text{P NMR} to confirm diphenylphosphanyl group integration (δ ~20–30 ppm) and 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} for adamantyl and xanthene methyl resonances. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like WinGX and ORTEP ensures stereochemical assignment. Anisotropic displacement parameters and data-to-parameter ratios >14:1 are critical for reliability .

Basic: What methodologies are suitable for assessing purity and impurity profiling?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Impurity thresholds should align with pharmacopeial standards (individual impurities ≤0.1%, total ≤0.5%) .
  • TLC : Monitor reaction progress with silica plates (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate).

Advanced: How can researchers resolve contradictions in catalytic performance data?

  • Stereochemical Verification : Re-analyze SCXRD data to confirm configuration, as even minor enantiomeric excess (ee) deviations impact catalytic activity .
  • Control Experiments : Test catalytic efficiency in inert atmospheres to rule out oxidation of the phosphanyl group. Compare results with analogous sulfoximines or bioisosteres .
  • Kinetic Profiling : Use time-resolved spectroscopy to identify rate-limiting steps influenced by adamantyl steric effects .

Advanced: What strategies enhance this compound’s utility in asymmetric catalysis?

  • Ligand Tuning : Modify the xanthene’s 9,9-dimethyl groups to adjust steric bulk or introduce electron-withdrawing substituents on the diphenylphosphanyl moiety for improved enantioselectivity .
  • Solvent Effects : Screen solvents (e.g., toluene vs. THF) to optimize transition-state stabilization. Polar solvents may enhance sulfinamide nucleophilicity .
  • Bioisostere Replacement : Replace the sulfinamide group with sulfoximines for improved metabolic stability while retaining catalytic activity .

Advanced: How can mechanistic studies elucidate its role in transition-metal catalysis?

  • Isotopic Labeling : Incorporate 18O^{18}\text{O} or deuterium at the sulfinamide oxygen to track coordination modes via MS/MS fragmentation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model metal-ligand interactions, focusing on the xanthene’s π-stacking and adamantyl’s hydrophobic effects .
  • In Situ XAFS : Monitor metal-ligand bond distances during catalysis to identify active species .

Stability: What conditions ensure long-term storage without degradation?

  • Temperature : Store at –20°C under argon to prevent sulfinamide oxidation or phosphanyl group decomposition .
  • Light Sensitivity : Shield from UV exposure due to the xanthene chromophore’s absorbance in the 300–400 nm range .

Advanced: How to address discrepancies in crystallographic vs. spectroscopic data?

  • Thermal Motion Analysis : Use ORTEP ellipsoid plots to distinguish true disorder from thermal vibration artifacts .
  • Cross-Validation : Compare SCXRD-derived bond lengths/angles with DFT-optimized structures. Deviations >0.01 Å may indicate measurement errors .

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